[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities. The unique structure of this compound makes it a valuable scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction is carried out in dry toluene at 140°C, resulting in the target compound in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride typically involves scalable reactions that can be performed under controlled conditions to ensure high yield and purity. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses. It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo[1,5-a]pyridines and triazolo[1,5-a]pyrimidines, which share structural similarities and biological activities .
Uniqueness
What sets [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride apart is its specific substitution pattern and the presence of the carboxylic acid group, which can influence its biological activity and chemical reactivity. This makes it a versatile compound for various applications in medicinal chemistry and beyond .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-2-1-3-6-8-4-9-10(5)6;/h1-4H,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZVWAOOZGZOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-59-6 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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